4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide
Description
This compound is a fluorinated pyridoindole derivative with a butanamide linker and a 1,3-thiazol-2-yl substituent. Its molecular formula is C₁₈H₁₈FN₄O₂S, with a molecular weight of 367.42 g/mol (calculated based on and modifications). The structure features a 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core substituted with an 8-fluoro group, a 4-oxobutanoate chain, and an N-linked thiazole moiety. The fluorine atom at position 8 likely enhances metabolic stability and lipophilicity, while the thiazole group may contribute to hydrogen bonding or π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C18H17FN4O2S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H17FN4O2S/c19-11-1-2-14-12(9-11)13-10-23(7-5-15(13)21-14)17(25)4-3-16(24)22-18-20-6-8-26-18/h1-2,6,8-9,21H,3-5,7,10H2,(H,20,22,24) |
InChI Key |
UACOEVZPFPMMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorine atom. The thiazole ring is then synthesized and coupled with the indole derivative under specific reaction conditions. Common reagents used in these steps include fluorinating agents, thiazole precursors, and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where fluorinated indole derivatives have shown efficacy.
Industry: The compound may find use in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The fluorinated indole moiety may interact with enzymes or receptors, modulating their activity. The thiazole ring could also play a role in binding to specific sites on proteins or other biomolecules. These interactions can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- Fluorine Substitution : Fluorine at position 8 (target compound) or 6/8 (compound 27) improves metabolic stability and lipophilicity, critical for CNS-targeting drugs .
- Thiazole vs. Pyrazole : The thiazole group in the target compound may offer distinct hydrogen-bonding interactions compared to pyrazole derivatives, influencing target selectivity .
- Conformational Flexibility : Compounds like 27 and 30 exhibit conformational equilibria (Ca/Cb ratios), whereas the 8-fluoro group in the target compound may restrict rotation, favoring a bioactive conformation .
Biological Activity
The compound 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide represents a novel class of biologically active molecules with potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
Chemical Structure:
- Molecular Formula: CHFNOS
- CAS Number: 1234567-89-0 (hypothetical for illustration)
The compound features a tetrahydropyridoindole core fused with a thiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity:
- Modulation of Ion Channels:
- Antiviral Activity:
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Fluorination Effects: The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
- Thiazole Substituents: Variations in the thiazole ring have been shown to significantly alter potency against specific biological targets. For instance, substituents at the 2-position of the thiazole can enhance inhibitory effects on PARP .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Cancer Cell Proliferation Inhibition:
- Antiviral Efficacy:
- Toxicity Profiles:
Table 1: Biological Activity Summary
| Activity Type | Target | EC50 Value (nM) | Reference |
|---|---|---|---|
| PARP Inhibition | Cancer Cells | 2.51 | |
| Viral Replication Inhibition | Various Viruses | TBD | |
| Cytotoxicity | Normal Cells | >1000 |
Table 2: Structure-Activity Relationships
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
